molecular formula C18H15F4NO3 B2419886 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate CAS No. 1794845-43-4

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate

Cat. No. B2419886
CAS RN: 1794845-43-4
M. Wt: 369.316
InChI Key: OIXQMWBCOZFLOX-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethylphenyl group, a carbamoyl group, and a fluoro-methylbenzoate group. Trifluoromethylphenyl compounds are often used in the development of pharmaceuticals due to the unique properties conferred by the trifluoromethyl group . Carbamoyl groups are common in biological compounds and drugs, and fluoro-methylbenzoate groups are used in various chemical syntheses .


Molecular Structure Analysis

The molecular structure would likely show the trifluoromethylphenyl group, the carbamoyl group, and the fluoro-methylbenzoate group connected in the order specified by the name. The exact structure would depend on the specific locations of these groups on their respective aromatic rings .


Chemical Reactions Analysis

The compound could potentially undergo various reactions. For example, the carbamoyl group might be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, compounds containing aromatic rings and fluorine atoms tend to be relatively stable and may have significant dipole moments due to the electronegativity of fluorine .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its specific applications. If it has potential as a pharmaceutical, further studies could be conducted to determine its efficacy and safety. Alternatively, if it’s useful in chemical synthesis, research could be done to optimize its production .

properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4NO3/c1-11-6-7-12(8-15(11)19)17(25)26-10-16(24)23-9-13-4-2-3-5-14(13)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQMWBCOZFLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate

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